molecular formula C24H27ClN4OS B2667774 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1189418-76-5

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2667774
CAS RN: 1189418-76-5
M. Wt: 455.02
InChI Key: PLJWMTQBAPJQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane ring system, which is a type of bicyclic compound where the two rings share only one atom. This structure is often found in natural products and pharmaceuticals due to its three-dimensional shape and ability to form multiple stereocenters . The compound also contains a triaza group (three nitrogen atoms), a thio group (sulfur atom), and a chlorophenyl group (a benzene ring with a chlorine atom), which could contribute to its reactivity and properties.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on similar compounds often involves their synthesis and chemical transformation, which are fundamental in developing new pharmaceuticals, materials, and chemical probes. For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners explores complex chemical synthesis processes essential for studying the metabolism and mode of action of these compounds (Latli & Casida, 1995). Similarly, novel photochemical transformations have been studied to create β-lactam compounds, a crucial class of antibiotics, showcasing the chemical versatility and potential for creating new therapeutic agents (Marubayashi et al., 1992).

Molecular Docking and Biological Activities

Some research focuses on understanding the interaction of chemical compounds with biological targets through molecular docking studies. These studies can identify potential therapeutic applications or understand a molecule's mechanism of action. For example, synthetic 1,2,4-triazole derivatives have been studied for cholinesterase inhibition, which is relevant in treating conditions like Alzheimer's disease. The molecular docking studies help rationalize the binding site interactions, providing insights into the structure-activity relationship (Riaz et al., 2020).

Chemical Properties and Potential Uses

Exploring the chemical properties of related compounds can lead to potential applications in various fields, including agriculture, materials science, and drug development. For instance, the study of chloroacetamide inhibition of fatty acid synthesis in algae by chloroacetamides highlights the potential use of similar compounds as herbicides or algaecides, indicating their broad application spectrum (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-12-17(2)14-20(13-16)26-21(30)15-31-23-22(18-4-6-19(25)7-5-18)27-24(28-23)8-10-29(3)11-9-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJWMTQBAPJQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.